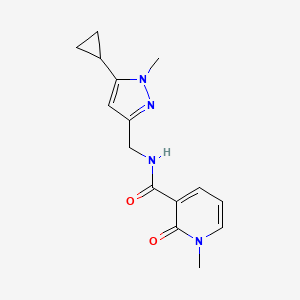
N-((5-cyclopropyl-1-methyl-1H-pyrazol-3-yl)methyl)-1-methyl-2-oxo-1,2-dihydropyridine-3-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
N-((5-cyclopropyl-1-methyl-1H-pyrazol-3-yl)methyl)-1-methyl-2-oxo-1,2-dihydropyridine-3-carboxamide is a useful research compound. Its molecular formula is C15H18N4O2 and its molecular weight is 286.335. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
N-((5-cyclopropyl-1-methyl-1H-pyrazol-3-yl)methyl)-1-methyl-2-oxo-1,2-dihydropyridine-3-carboxamide is a complex organic compound that has garnered attention for its potential biological activities. This article explores its synthesis, mechanisms of action, and biological effects, particularly in the context of medicinal chemistry and therapeutic applications.
Chemical Structure and Properties
The compound can be characterized by its unique structural features, which include a dihydropyridine core and a pyrazole substituent. The molecular formula is C14H16N4O2, with a molecular weight of 284.30 g/mol.
| Property | Value |
|---|---|
| Molecular Formula | C₁₄H₁₆N₄O₂ |
| Molecular Weight | 284.30 g/mol |
| LogP | 3.12 |
| Polar Surface Area | 50 Ų |
| Hydrogen Bond Donors | 1 |
| Hydrogen Bond Acceptors | 2 |
Synthesis
The synthesis of this compound typically involves multiple steps:
- Formation of the Pyrazole Ring : This is achieved through the reaction of hydrazine with a suitable diketone.
- Cyclopropyl Group Introduction : Cyclopropanation reactions using diazo compounds are commonly employed.
- Dihydropyridine Formation : The final structure is obtained through amide bond formation with appropriate coupling reagents like EDCI or DCC.
The biological activity of this compound is hypothesized to stem from its ability to interact with specific molecular targets, such as enzymes or receptors involved in various cellular processes. The pyrazole moiety may enhance binding affinity due to its ability to form hydrogen bonds, while the dihydropyridine core may facilitate electron transfer processes.
Biological Activity
Research indicates that this compound exhibits several biological activities:
Anticancer Activity
Recent studies have demonstrated that this compound has potential anticancer properties. For instance:
- Cytotoxicity Studies : In vitro assays on human tumor cell lines (e.g., HeLa, HCT116) showed significant inhibition of cell proliferation, with IC50 values indicating effective cytotoxicity compared to reference drugs like bleomycin .
Antimicrobial Properties
The compound has also been investigated for its antimicrobial effects:
- Antibacterial and Antifungal Activity : Preliminary studies suggest that it may inhibit the growth of various bacterial strains and fungi, making it a candidate for further exploration in infectious disease treatment .
Neuroprotective Effects
There is emerging evidence suggesting neuroprotective properties:
- Alzheimer's Disease Models : The compound has been tested in models for Alzheimer’s disease, showing potential in reducing amyloid-beta aggregation and improving cognitive function .
Case Studies
Several case studies have highlighted the efficacy of this compound in different biological contexts:
- Study on Cancer Cell Lines : A study evaluated the cytotoxic effects on FaDu hypopharyngeal tumor cells, demonstrating enhanced apoptosis induction compared to standard treatments .
- Neuroprotection in Animal Models : Another study assessed the neuroprotective effects in mice subjected to neurotoxic agents, showing significant improvements in behavioral tests and reduced neuronal death .
Eigenschaften
IUPAC Name |
N-[(5-cyclopropyl-1-methylpyrazol-3-yl)methyl]-1-methyl-2-oxopyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N4O2/c1-18-7-3-4-12(15(18)21)14(20)16-9-11-8-13(10-5-6-10)19(2)17-11/h3-4,7-8,10H,5-6,9H2,1-2H3,(H,16,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OOQNOTVDEUCPQG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC=C(C1=O)C(=O)NCC2=NN(C(=C2)C3CC3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














